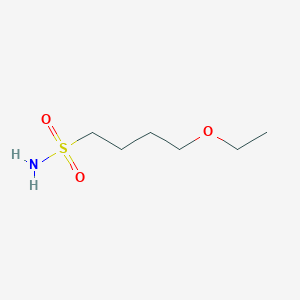
4-Ethoxybutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a sulfonamide group (-SO2NH2) attached to a 4-ethoxybutane chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-ethoxybutane-1-sulfonamide typically involves the reaction of 4-ethoxybutane with sulfonyl chloride in the presence of a base. This method is efficient and widely used in the synthesis of sulfonamides. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through large-scale reactions involving sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in different fields .
Scientific Research Applications
4-Ethoxybutane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-ethoxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethoxybutane-1-sulfonamide include other sulfonamides such as:
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
- Sulfonimidates
- Sulfenamides
- Sulfinamides .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological propertiesThis uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-ethoxybutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChI Key |
BMUJRRQTRGKJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















